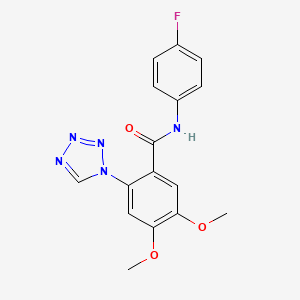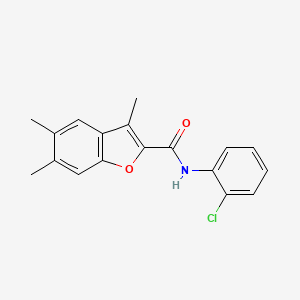![molecular formula C14H12N2O2S B5746217 4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
4-{[3-(2-thienyl)acryloyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(2-thienyl)acryloyl]amino}benzamide, commonly known as TAA, is a chemical compound that has gained significant attention in the field of scientific research. TAA is a member of the thienylacrylamide family, which has shown promising results in various biological applications.
作用机制
The mechanism of action of TAA is not fully understood. However, studies suggest that TAA exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. TAA has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by TAA may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
TAA has been reported to exhibit low toxicity and high stability under physiological conditions. TAA has been shown to induce cell cycle arrest and apoptosis in cancer cells. TAA has also been reported to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines in cells. TAA has also been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications.
实验室实验的优点和局限性
TAA has several advantages for lab experiments, including its low toxicity, stability, and fluorescence properties. TAA can be easily synthesized in the lab using simple chemical reactions. However, TAA has some limitations, including its low solubility in water and the need for organic solvents for its use in biological experiments.
未来方向
There are several future directions for the study of TAA. One potential direction is the development of TAA-based fluorescent probes for the detection of metal ions. Another direction is the investigation of the mechanism of action of TAA in cancer cells and the identification of potential targets for its anticancer activity. The development of TAA derivatives with improved solubility and bioavailability is also a potential direction for future research. Additionally, the study of TAA in animal models for its potential use in the treatment of inflammatory diseases is another potential future direction.
Conclusion:
In conclusion, TAA is a promising chemical compound that has shown potential for various scientific research applications. TAA exhibits anticancer, anti-inflammatory, and antioxidant properties and has been studied extensively for its potential use in various fields. TAA has several advantages for lab experiments, including its low toxicity, stability, and fluorescence properties. However, TAA also has some limitations, including its low solubility in water. Future research directions for TAA include the development of fluorescent probes, investigation of its mechanism of action in cancer cells, and the development of TAA derivatives with improved solubility and bioavailability.
合成方法
The synthesis of TAA involves the reaction of 4-aminobenzamide with 3-(2-thienyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation mechanism and yields TAA as a white crystalline solid. The purity of TAA can be improved by recrystallization from a suitable solvent.
科学研究应用
TAA has been extensively studied for its potential applications in various scientific research fields. TAA has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. TAA has also been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. TAA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-14(18)10-3-5-11(6-4-10)16-13(17)8-7-12-2-1-9-19-12/h1-9H,(H2,15,18)(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNGBAXXUVGRLW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)

![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)




![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)